
1-Benzhydryl-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea
Descripción general
Descripción
1-Benzhydryl-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea is a complex organic compound that features a benzhydryl group, a pyrrolidine ring, and a trifluoromethyl-substituted pyridine
Métodos De Preparación
The synthesis of 1-Benzhydryl-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea typically involves multiple steps. The synthetic route often starts with the preparation of the pyrrolidine ring, followed by the introduction of the trifluoromethyl-substituted pyridine. The final step involves the formation of the urea linkage with the benzhydryl group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound.
Análisis De Reacciones Químicas
1-Benzhydryl-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and pyrrolidine rings, to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
1-Benzhydryl-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea is investigated for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for developing new therapeutics.
Key Findings:
- Enzyme Interaction Studies: The compound has been shown to modulate the activity of specific enzymes, including matrix metalloproteinases (MMPs), which are implicated in cancer progression.
- Anticancer Activity: Derivatives have demonstrated significant cytotoxic effects against cancer cell lines, such as Jurkat and HeLa cells, through mechanisms involving cell cycle arrest and inhibition of angiogenesis.
Biological Research
The compound is utilized in biochemical assays to study enzyme interactions and receptor binding. Its ability to bind effectively to hydrophobic pockets in proteins enhances its utility in biological research.
Applications:
- Biochemical Assays: Used to assess the binding affinity and inhibitory effects on various enzymes and receptors.
- Cellular Pathway Analysis: Investigated for its effects on cellular processes, including proliferation and apoptosis.
Materials Science
The structural properties of this compound make it a candidate for developing advanced materials with unique characteristics.
Research Directions:
- Polymer Synthesis: Potential applications in creating new polymers with enhanced properties due to its chemical structure.
- Nanomaterials Development: Explored for use in nanotechnology applications due to its functional groups.
Summary of Biological Activities
Activity Type | Description |
---|---|
Anticancer Potential | Inhibits cell proliferation; induces cell cycle arrest; inhibits angiogenesis |
Enzyme Inhibition | Strong interactions with MMPs (MMP-2 and MMP-9) implicated in cancer |
Receptor Binding | Modulates activity through specific binding interactions |
Case Studies
Several case studies highlight the efficacy of this compound derivatives:
- Anticancer Studies: Research has shown that derivatives exhibit significant cytotoxicity across various cancer cell lines, emphasizing the importance of structural modifications in enhancing biological activity.
- Enzyme Inhibition Research: Computational studies reported favorable binding energies for MMP inhibitors compared to existing therapeutic agents, indicating potential for further development.
Mecanismo De Acción
The mechanism of action of 1-Benzhydryl-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .
Comparación Con Compuestos Similares
Similar compounds to 1-Benzhydryl-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea include:
1-Benzhydryl-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)amine: This compound lacks the urea linkage but shares a similar core structure.
1-Benzhydryl-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)carbamate: This compound has a carbamate group instead of a urea group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Actividad Biológica
1-Benzhydryl-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea is a compound of significant interest due to its potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This compound features a complex structure that includes a trifluoromethyl pyridine moiety, which is known to enhance biological activity through various mechanisms.
Chemical Structure
The molecular formula of this compound is C25H33F3N4O. The presence of the trifluoromethyl group is particularly noteworthy as it can influence the lipophilicity and electronic properties of the compound, potentially enhancing its interaction with biological targets.
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced binding affinity to various biological targets, including receptors and enzymes. The specific mechanisms by which this compound exerts its effects may involve:
- Receptor Modulation : Potential interaction with neurotransmitter receptors, influencing signaling pathways.
- Enzyme Inhibition : Possible inhibition of key enzymes involved in disease processes, such as kinases or phosphatases.
Anticancer Activity
A study exploring the anticancer properties of related compounds demonstrated that derivatives with similar structural motifs exhibited significant cytotoxic effects against various cancer cell lines. For instance, compounds with trifluoromethyl substitutions showed enhanced potency due to improved membrane permeability and target affinity .
Neuropharmacological Effects
Research on related pyridine derivatives has shown promising results in modulating neurological pathways, potentially providing therapeutic benefits for conditions such as depression or anxiety disorders. The incorporation of a pyrrolidine ring may further enhance these effects by stabilizing interactions with neural receptors .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What synthetic routes are reported for 1-Benzhydryl-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea, and how can reaction conditions be optimized?
The compound is synthesized via multi-step reactions involving urea bond formation between benzhydryl amines and substituted pyrrolidine intermediates. Key steps include:
- Pyrrolidine functionalization : The 5-(trifluoromethyl)pyridin-2-yl group is introduced via nucleophilic substitution or palladium-catalyzed coupling reactions.
- Urea formation : Carbodiimide-mediated coupling (e.g., using EDCI or DCC) between benzhydryl amine and the pyrrolidine intermediate under anhydrous conditions .
- Optimization : Use of triethylamine as a base in acetonitrile at 60°C under inert atmosphere improves yield and purity, as demonstrated in analogous urea syntheses .
Q. How is the structural identity of this compound confirmed in academic research?
Structural characterization employs:
- NMR spectroscopy : H and C NMR verify the benzhydryl group (δ 5.3–5.5 ppm for the central CH) and the trifluoromethylpyridine moiety (δ 8.1–8.6 ppm for aromatic protons) .
- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves the urea linkage and spatial arrangement of substituents, as seen in related urea derivatives .
Q. What preliminary biological screening methods are used to assess its activity?
- In vitro cytotoxicity assays : Testing against panels of 60 cancer cell lines (e.g., NCI-60) identifies baseline activity. Data interpretation includes IC values and selectivity indices compared to healthy cells .
- Enzyme inhibition studies : Fluorometric assays measure binding affinity to target enzymes (e.g., kinases), with positive controls like UC2288 (a known p21 inhibitor) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
SAR strategies include:
- Substituent variation : Modifying the benzhydryl group (e.g., introducing electron-withdrawing groups) or the pyridine ring (e.g., replacing CF with Cl) to alter hydrophobicity and binding interactions .
- Bioisosteric replacement : Replacing the urea linker with thiourea or amide groups while maintaining hydrogen-bonding capacity, as shown in related anticancer agents .
- Activity cliffs : Identify critical substituents through analogues like 1-(4-chlorophenyl)-3-(pyridin-3-yl)urea, where minor structural changes drastically reduce potency .
Q. What methodologies resolve discrepancies in reported biological activity across studies?
- Dose-response validation : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify non-specific interactions that may explain conflicting results .
- Meta-analysis : Compare datasets from multiple studies (e.g., NCI-60 vs. proprietary screens) to distinguish cell line-specific effects from compound artifacts .
Q. How can metabolic stability and pharmacokinetic (PK) properties be improved for in vivo studies?
- Liver microsome assays : Assess metabolic degradation rates (e.g., human vs. murine microsomes) to identify vulnerable sites (e.g., urea bond hydrolysis) .
- Prodrug strategies : Mask polar groups (e.g., pyridine nitrogen) with acetyl or phosphate moieties to enhance bioavailability, as seen in pyrimidine derivatives .
- PK modeling : Use software like GastroPlus to predict absorption and clearance based on logP (>3.5) and molecular weight (~450 Da) .
Q. What computational approaches predict binding modes and target selectivity?
- Molecular docking : Simulate interactions with homology-modeled targets (e.g., kinases) using AutoDock Vina, focusing on urea hydrogen bonds and CF-π interactions .
- MD simulations : Run 100-ns trajectories to evaluate binding pocket stability, particularly for flexible regions like the pyrrolidine ring .
- Machine learning : Train models on public bioactivity data (e.g., ChEMBL) to prioritize targets with high likelihood of interaction .
Q. Data Contradiction Analysis
Q. How should researchers address conflicting results in cytotoxicity profiles?
- Cross-laboratory validation : Collaborate with independent labs to confirm activity using identical cell lines (e.g., MCF-7 vs. MDA-MB-231) and protocols .
- Mechanistic deconvolution : Use transcriptomics (RNA-seq) or phosphoproteomics to identify downstream pathways affected in sensitive vs. resistant cell lines .
- Batch variability checks : Ensure compound purity (>98% by HPLC) and exclude degradation products via LC-MS monitoring .
Propiedades
IUPAC Name |
1-benzhydryl-3-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F3N4O/c25-24(26,27)19-11-12-21(28-15-19)31-14-13-20(16-31)29-23(32)30-22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,15,20,22H,13-14,16H2,(H2,29,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJFPVFRWGIUCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC=C(C=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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